An In-depth Technical Guide to 3-Methylcyclohex-1-ene-2-boronic Acid Pinacol Ester: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Methylcyclohex-1-ene-2-boronic Acid Pinacol Ester: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Organic Synthesis
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a key organoboron compound that serves as a versatile intermediate in organic synthesis. Its structure, which combines a substituted cyclohexene ring with the robust and stable pinacolyl boronic ester group, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis, and an exploration of its reactivity, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. For drug development professionals, the incorporation of the 3-methylcyclohexene moiety can introduce chirality and non-aromatic character into molecular scaffolds, potentially improving pharmacokinetic and pharmacodynamic properties.
Core Chemical and Physical Properties
While specific experimental data for 3-methylcyclohex-1-ene-2-boronic acid pinacol ester is not extensively documented in publicly available literature, its properties can be reliably predicted based on well-characterized analogous compounds, such as cyclohex-1-ene-1-boronic acid pinacol ester and other alkenylboronic acid pinacol esters.
| Property | Predicted Value / Characteristic | Justification / Comparison |
| Molecular Formula | C₁₃H₂₃BO₂ | Based on the chemical structure. |
| Molecular Weight | 222.13 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Alkenylboronic acid pinacol esters are typically liquids or low-melting solids[1][2]. |
| Boiling Point | > 100 °C (at reduced pressure) | Expected to be higher than that of 3-methylcyclohexene (104 °C at atmospheric pressure) due to the larger boronic ester group[3]. Allylboronic acid pinacol ester has a boiling point of 50-53°C at 5 mmHg[1][4]. |
| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane, toluene). Insoluble in water. | Boronic acid pinacol esters are generally soluble in a wide range of organic solvents[5]. |
| Stability | Stable under anhydrous conditions. Sensitive to moisture and strong acids, which can cause hydrolysis to the corresponding boronic acid. | The pinacol group provides significant stability compared to the free boronic acid, allowing for easier handling and purification[1]. |
Synthesis of 3-Methylcyclohex-1-ene-2-boronic Acid Pinacol Ester
The synthesis of 3-methylcyclohex-1-ene-2-boronic acid pinacol ester can be envisioned as a two-step process starting from commercially available 3-methylcyclohexanone. The initial step is the formation of the precursor, 3-methylcyclohexene, followed by a regioselective borylation.
Part 1: Synthesis of 3-Methylcyclohexene
3-Methylcyclohexene can be prepared from 3-methylcyclohexanone via reduction and subsequent dehydration, or through a Shapiro reaction. A common laboratory-scale preparation involves the reduction of 3-methyl-2-cyclohexen-1-one.[6]
Experimental Protocol: Synthesis of 3-Methylcyclohexene from 3-Methyl-2-cyclohexen-1-ol [6]
-
Reduction of 3-Methyl-2-cyclohexen-1-one: A solution of 3-methyl-2-cyclohexen-1-one (0.305 mole) in anhydrous diethyl ether is cooled in an ice bath. A solution of lithium aluminum hydride (0.0825 mole) in ether is added dropwise. After the addition is complete, the reaction is stirred for an additional 15 minutes. The reaction is then carefully quenched with moist ether.
-
Work-up: The resulting slurry is filtered, and the filtrate is washed with saturated aqueous sodium chloride and dried over magnesium sulfate.
-
Purification: The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 3-methyl-2-cyclohexen-1-ol.
-
Reductive Cleavage to 3-Methylcyclohexene: The 3-methyl-2-cyclohexen-1-ol (0.200 mole) is dissolved in anhydrous ether and added to a flask containing dry amalgamated zinc powder (3 moles). The mixture is cooled to -15 °C.
-
Reaction: Gaseous hydrogen chloride is bubbled through the stirred mixture for 5 hours while maintaining the temperature at -15 °C.
-
Final Work-up and Purification: The reaction mixture is poured into a mixture of ice and saturated aqueous sodium bicarbonate. The organic layer is separated, washed, and dried. The product, 3-methylcyclohexene, is obtained by careful distillation.
Part 2: Regioselective Borylation of 3-Methylcyclohexene
The introduction of the boronic ester group at the 2-position of 3-methylcyclohexene is a key challenge. A direct and elegant method for the synthesis of cyclic 1-alkenylboronic acid pinacol esters is the rhodium-catalyzed dehydrogenative borylation of cyclic alkenes.[7][8] This method offers a direct route from the alkene to the desired product.
Conceptual Experimental Protocol: Rhodium-Catalyzed Dehydrogenative Borylation [8]
-
Reaction Setup: In a glovebox, a reaction vessel is charged with RhCl(PPh₃)₃ (catalyst), a suitable phosphine ligand, and pinacolborane.
-
Addition of Reactants: 3-Methylcyclohexene (as the limiting reagent) and a solvent such as THF are added.
-
Reaction Conditions: The vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the 3-methylcyclohex-1-ene-2-boronic acid pinacol ester.
Caption: Synthetic workflow for the target compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-methylcyclohex-1-ene-2-boronic acid pinacol ester would rely on standard spectroscopic techniques. The expected spectral features are outlined below, based on data from analogous compounds.[2]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.5-7.0 ppm (m, 1H): Olefinic proton at C1.
-
δ 2.0-2.5 ppm (m, 3H): Allylic protons at C3 and C6.
-
δ 1.5-1.9 ppm (m, 4H): Methylene protons at C4 and C5.
-
δ 1.2-1.3 ppm (s, 12H): Protons of the four equivalent methyl groups of the pinacol ester.
-
δ ~1.0 ppm (d, 3H): Protons of the methyl group at C3.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~150 ppm: Olefinic carbon C2 attached to boron (often broad or unobserved due to quadrupolar relaxation).
-
δ ~140 ppm: Olefinic carbon C1.
-
δ ~83 ppm: Quaternary carbons of the pinacol group.
-
δ ~30-40 ppm: Allylic carbon C3 and C6.
-
δ ~20-30 ppm: Methylene carbons C4 and C5, and the methyl group at C3.
-
δ ~24.8 ppm: Methyl carbons of the pinacol group.
-
-
¹¹B NMR:
-
A broad singlet is expected in the range of δ 28-34 ppm , which is characteristic of tricoordinate boronic esters.
-
-
FT-IR (thin film):
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the cyclohexyl and methyl groups.
-
~1640 cm⁻¹: C=C stretching of the cyclohexene ring.
-
~1370 cm⁻¹: B-O stretching of the boronic ester.
-
~1145 cm⁻¹: C-O stretching of the pinacol group.
-
Reactivity and Applications in Organic Synthesis
The primary utility of 3-methylcyclohex-1-ene-2-boronic acid pinacol ester lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
In a typical Suzuki-Miyaura coupling, the alkenylboronic ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a base to form a new C-C bond.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: A mixture of the aryl halide (1.0 equiv), 3-methylcyclohex-1-ene-2-boronic acid pinacol ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv) is placed in a reaction vessel.
-
Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 110 °C until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
The presence of the methyl group at the 3-position can introduce steric hindrance that may influence the rate of transmetalation. However, the electronic nature of the alkenylboronic ester generally ensures efficient coupling. The stereochemistry of the double bond is retained throughout the reaction.
Safety and Handling
As a flammable liquid and a boronic acid derivative, 3-methylcyclohex-1-ene-2-boronic acid pinacol ester requires careful handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It is recommended to store under an inert atmosphere (nitrogen or argon) to prevent hydrolysis.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and water.
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
3-Methylcyclohex-1-ene-2-boronic acid pinacol ester is a valuable synthetic intermediate with significant potential in the construction of complex organic molecules. Its stability, conferred by the pinacolyl group, combined with the reactivity of the alkenylboron moiety in Suzuki-Miyaura cross-coupling reactions, makes it an attractive building block for medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a viable synthetic strategy, and key considerations for its application, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
- Bolshan, Y., & Batey, R. A. (2005). Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes.
- Jamison, T. F., et al. (2010). Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes.
- Couturier, M., et al. (2007). Ruthenium-Catalyzed Hydroboration and Dehydrogenative Borylation of Linear and Cyclic Alkenes with Pinacolborane. Organometallics, 26(24), 5969–5976.
-
Wikipedia. (n.d.). 3-Methylcyclohexene. Retrieved from [Link]
- Sanz, R., et al. (2024). Access to Cyclic Borates by Cu-Catalyzed Borylation of Unactivated Vinylcyclopropanes. Organic Letters.
-
PubChem. (n.d.). 2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
- Elphimoff-Felkin, I., & Sarda, P. (1977). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins: 3-Methylcyclohexene. Organic Syntheses, 56, 101.
-
ResearchGate. (n.d.). Transfer C-H Borylation of Alkenes under Rh(I)-Catalysis: In-sight into the Mechanism, Selectivity-Control & Synthetic Capacity. Retrieved from [Link]
-
Synthesis of 2-iodo-3-methylcyclohex-2-en-1-one. (n.d.). Retrieved from [Link]
- Chapman, J. H., et al. (1976). 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones. Journal of the Chemical Society, Perkin Transactions 1, (14), 1404–1409.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(44), 14871–14884.
- Kassel, S. N., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of Allylboronic Acid Pinacol Ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]
-
ChemSynthesis. (2025). 3-methyl-1-cyclohexene. Retrieved from [Link]
-
Quimimática. (2026). From cyclohexene to 3-methylcyclohexene: two-step synthesis strategy. YouTube. Retrieved from [Link]
-
Chemdad. (n.d.). 3-METHYL-1-CYCLOHEXENE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of paper]. Retrieved from [Link]
- Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester. Retrieved from [Link]
- Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 4. 烯丙基硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.ie [fishersci.ie]
